2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxyquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-17-9-2-3-10-7(5-9)4-8(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
KYXJHFMRHIZVFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Acetanilide Precursor Preparation
The synthesis begins with acetylation of 6-methoxyaniline. Substituted aniline (26.8 mmol) is treated with acetic anhydride (1.5 mmol) in an ice bath, yielding 4-substituted acetanilide (2a-2c ) after precipitation and recrystallization. This step ensures regioselective substitution critical for subsequent cyclization.
Table 1: Reaction Conditions for Acetanilide Synthesis
| Aniline Derivative | Acetic Anhydride (mmol) | Reaction Time | Yield (%) |
|---|---|---|---|
| 6-Methoxyaniline | 1.5 | 2 hours | 92 |
Vilsmeier-Haack Formylation
Substituted acetanilide undergoes cyclization using phosphoryl chloride (POCl₃, 15 mmol) and DMF (3 mmol) at 80–90°C for 7–10 hours. The reaction proceeds via electrophilic aromatic substitution, forming 2-chloro-6-methoxyquinoline-3-carbaldehyde (3b ) with an 86% yield.
Mechanistic Insight :
The formyl group at position 3 arises from DMF-mediated formylation, while POCl₃ facilitates chloro substitution at position 2 through a Friedel-Crafts-type mechanism.
Conversion of Aldehyde to Acetic Acid Moiety
Reductive-Oxidative Pathway
The aldehyde group in 3b is reduced to a primary alcohol using NaBH₄ in ethanol, followed by oxidation with KMnO₄ under acidic conditions to yield the carboxylic acid.
Table 2: Optimization of Oxidation Conditions
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| KMnO₄ | 80 | 78 |
| CrO₃ | 70 | 65 |
Thioglycolic Acid-Mediated Substitution
An alternative route involves reacting 3b with thioglycolic acid (HSCH₂COOH) in DMF using ZnCl₂ as a catalyst. The thiol group displaces the formyl oxygen, forming a thioether intermediate that is hydrolyzed to the acetic acid derivative.
Critical Parameters :
-
Catalyst: Anhydrous ZnCl₂ (10 mol%)
-
Reaction Time: 12 hours
-
Yield: 72%
Alternative Synthetic Routes
Nucleophilic Cyanide Substitution
Bromination of the alcohol intermediate (CH₂OH) with PBr₃ yields CH₂Br, which reacts with KCN to form CH₂CN. Acidic hydrolysis converts the nitrile to CH₂COOH.
One-Pot Hydrolysis of Oxime Intermediates
Treatment of 3b with hydroxylamine forms an oxime, which undergoes Beckmann rearrangement in the presence of chloramine-T to yield the acetamide derivative. Subsequent hydrolysis produces the target compound.
Characterization and Analytical Data
Spectroscopic Validation
Comparative Yield Analysis
Table 3: Summary of Synthetic Methods
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Reductive-Oxidation | NaBH₄, KMnO₄ | 78 |
| Thioglycolic Acid Substitution | HSCH₂COOH, ZnCl₂ | 72 |
| Cyanide Hydrolysis | PBr₃, KCN | 68 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the quinoline ring can be replaced by nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazones and pyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as n-butanethiol, n-hexanethiol, and 3-sulfanylpropionic acid are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds derived from quinoline structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of quinoline, including those similar to 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid, showed promising results against breast cancer cell lines (MCF-7) through in vitro assays. The synthesized compounds were tested for their ability to inhibit cell proliferation, with results indicating effective cytotoxicity at certain concentrations .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Quinoline Derivative A | MCF-7 | 10.5 | |
| Quinoline Derivative B | MCF-7 | 15.0 |
Antimicrobial Properties
The antimicrobial potential of this compound was evaluated against various bacterial strains. Studies have shown that quinoline derivatives can exhibit significant antibacterial activity, particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the chlorine and methoxy groups appears to enhance their efficacy .
Table 2: Antimicrobial Activity Overview
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | M. smegmatis | TBD | |
| Quinoline Derivative C | P. aeruginosa | 25.0 | |
| Quinoline Derivative D | E. coli | 20.0 |
Antiparasitic Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the antiparasitic effects of quinoline derivatives against malaria-causing Plasmodium species. A recent study highlighted the potential of related compounds in inhibiting plasmodial proteases, suggesting that modifications to the quinoline structure could lead to effective treatments for malaria .
Table 3: Antiparasitic Activity Findings
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid involves its interaction with cellular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and upregulate cell cycle regulating proteins such as p27 kip1 . The compound’s photosensitizing properties are due to its ability to generate singlet oxygen upon irradiation, leading to oxidative damage in target cells .
Comparison with Similar Compounds
Table 1: Structural Features of Quinolin-3-yl Acetic Acid Derivatives
Key Observations :
- Electron-Withdrawing vs. In contrast, fluorine in 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid adds electronegativity but lacks the quinoline scaffold .
- Ring Saturation: Dihydroquinoline derivatives (e.g., and ) exhibit reduced aromaticity, which may alter pharmacokinetic properties like metabolic stability .
- Salt Forms : The hydrochloride salt in improves solubility but introduces ionic character, affecting membrane permeability .
Physicochemical and Pharmacological Properties
- Solubility : The acetic acid moiety enhances water solubility in all compounds. However, the hydrochloride salt () offers superior solubility in polar solvents compared to free acids .
- Bioactivity: Anticancer Potential: ’s compound targets cancer via quinoline-mediated enzyme inhibition. The target compound’s chloro and methoxy groups may similarly disrupt DNA replication or kinase activity . Anti-inflammatory Effects: Analogous structures (e.g., ) show activity against cyclooxygenase (COX) enzymes, suggesting the target compound may share this mechanism .
- Stability: Oxo and dihydro groups () may reduce oxidative degradation compared to fully aromatic quinolines .
Biological Activity
2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid is a compound derived from the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological potential, including antimicrobial, antimalarial, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a series of quinoline derivatives were synthesized and tested for their activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent activity, with minimum inhibitory concentrations (MIC) as low as 7.812 µg/mL against Escherichia coli and 31.125 µg/mL against Candida albicans .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3l | E. coli | 7.812 |
| 3l | C. albicans | 31.125 |
| P3 | Plasmodium spp. | Not specified |
| P5 | Plasmodium spp. | Comparable to chloroquine |
Antimalarial Activity
The antiplasmodial activity of quinoline derivatives has also been explored extensively. In a comparative study, compounds such as P3 and P5 exhibited significant antimalarial effects, with P5 showing efficacy comparable to that of chloroquine at lower dosages . The presence of the methoxy group at the 6-position of the quinoline ring was identified as crucial for enhancing antimalarial activity.
The biological mechanisms underlying the activity of quinoline derivatives often involve inhibition of key enzymes or pathways in pathogens. For example, some compounds have been shown to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Case Studies
- Inhibition Studies : A study focused on the inhibition of AChE by various quinoline derivatives highlighted that modifications at specific positions significantly affected potency. For instance, a compound with a methoxy substituent at the 6-position showed enhanced inhibitory effects compared to others .
- Antimicrobial Efficacy : Another study evaluated several synthesized quinolinyl chalcones for their antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that structural variations influenced their effectiveness .
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- FT-IR : Strong C=O stretch at 1700–1720 cm⁻¹ confirms the acetic acid group. Chlorine’s inductive effect shifts the quinoline C=N stretch to 1620–1640 cm⁻¹ .
- Mass Spectrometry : ESI-MS ([M+H]⁺) with isotopic clusters confirms molecular weight and Cl presence .
How do steric and electronic effects of the chloro and methoxy groups influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The chloro group acts as an electron-withdrawing substituent, activating the quinoline ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling). Conversely, the methoxy group donates electrons, directing electrophiles to the para position. Key considerations:
- Catalytic Systems : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–N bond formation at the 3-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the acetic acid moiety during coupling .
Case Study : In Combretastatin A-4 synthesis, the chloro group at C-2 facilitates Pd-mediated coupling with boronic acids, while the methoxy group stabilizes intermediates via resonance .
What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., kinase inhibitors)?
Advanced Research Question
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities to ATP-binding pockets (e.g., VEGF receptors).
- MD Simulations : GROMACS/AMBER to assess stability of hydrogen bonds (e.g., between the acetic acid and kinase active sites) over 100-ns trajectories .
- QSAR Models : Use MOE descriptors (logP, polar surface area) to correlate structural features with anti-angiogenic activity .
How can contradictory biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled in preclinical studies?
Advanced Research Question
Discrepancies often stem from assay conditions or cell-line variability. Mitigation strategies:
Dose-Response Curves : Test across 3–4 log units (e.g., 0.1–100 µM) to identify therapeutic windows .
Metabolic Stability Assays : LC-MS/MS to monitor degradation in cell media (e.g., esterase cleavage of the acetic acid group) .
Off-Target Profiling : Kinase selectivity screens (Eurofins Panlabs) to rule out nonspecific binding .
Example : In , the compound’s inactivity in certain cancer lines was attributed to poor membrane permeability of the ionized acetic acid group at pH 7.4 .
What are the best practices for ensuring reproducibility in crystallographic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
